Ethyl 3-chloropyridine-2-carboxylate

Descripción

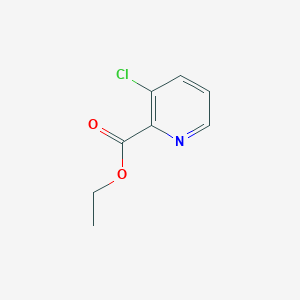

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPDNHNBAJDBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572549 | |

| Record name | Ethyl 3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-20-1 | |

| Record name | Ethyl 3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Chloropyridine 2 Carboxylate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in ethyl 3-chloropyridine-2-carboxylate is electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions. However, the position of the chloro substituent at C-3 renders it less reactive compared to isomers with the leaving group at the C-2 or C-4 positions, which are more readily attacked by nucleophiles. The electron-withdrawing nature of the adjacent carboxylate group at C-2, however, can provide some activation for the displacement of the C-3 chlorine.

Reactions with various nucleophiles, such as amines and alkoxides, have been explored. For instance, treatment with amines can lead to the corresponding 3-aminopyridine (B143674) derivatives. The general mechanism for these substitutions typically involves the formation of a resonance-stabilized Meisenheimer complex as an intermediate. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent/Conditions | Product |

| Amine | R-NH₂ | Ethyl 3-aminopyridine-2-carboxylate derivative |

| Alkoxide | R-O⁻ | Ethyl 3-alkoxypyridine-2-carboxylate derivative |

It is important to note that under certain conditions, particularly with strong bases, reactions of 3-halopyridines can proceed through a pyridyne intermediate. nih.gov This pathway can lead to a mixture of products, affecting the regioselectivity of the transformation.

Reactions Involving the Ester Functionality

The ethyl ester group at the C-2 position of the pyridine ring is a primary site for a variety of transformations, most notably hydrolysis and aminolysis. These reactions proceed through a nucleophilic acyl substitution mechanism.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-chloropyridine-2-carboxylic acid (CAS 57266-69-0), under either acidic or basic conditions. sigmaaldrich.com Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. chemguide.co.uklibretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt, which upon acidification, gives the carboxylic acid. libretexts.orgviu.ca

Aminolysis: The reaction of this compound with amines can lead to the formation of the corresponding amides. This transformation, known as aminolysis, involves the displacement of the ethoxy group by an amine. The reactivity of the ester towards aminolysis can be influenced by the nature of the amine and the reaction conditions. mdpi.com

Directed Functionalization Studies and Regioselective Transformations

The substituents on the pyridine ring of this compound can direct further functionalization in a regioselective manner. wikipedia.org The existing chloro and ester groups influence the electron density of the ring, thereby guiding the position of attack for incoming reagents.

For instance, the generation of pyridyne intermediates from 3-chloropyridine (B48278) derivatives offers a pathway for 3,4-difunctionalization. nih.gov The regioselectivity of the nucleophilic addition to the pyridyne is influenced by the electronic and steric properties of the substituents already present on the ring. nih.gov

Investigations into Reaction Intermediates and Transition States

The mechanisms of the reactions involving this compound are often elucidated through the study of reaction intermediates and transition states. In nucleophilic aromatic substitution reactions, the stability of the intermediate Meisenheimer complex plays a crucial role in determining the reaction rate and outcome. youtube.com The structure of this intermediate can be influenced by the solvent and the nature of the nucleophile.

For reactions involving the ester group, such as hydrolysis, the mechanism typically involves a tetrahedral intermediate. rsc.org Computational studies, such as those using density functional theory (DFT), can provide insights into the energetics of the transition states and the reaction pathways for both nucleophilic aromatic substitution and reactions at the ester functionality. rsc.org These theoretical investigations, coupled with experimental evidence, are vital for a comprehensive understanding of the reactivity of this compound.

Applications of Ethyl 3 Chloropyridine 2 Carboxylate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Pyridine (B92270) Derivatives

The strategic placement of the chloro and ethyl ester functionalities allows for sequential or tandem reactions to build diverse molecular architectures based on the pyridine core. These reactive handles are instrumental in constructing a variety of derivatives through nucleophilic substitution, condensation, and cyclization reactions.

The ethyl ester group of Ethyl 3-chloropyridine-2-carboxylate is readily converted into other carboxylic acid derivatives, such as amides and hydrazides. These transformations are fundamental in medicinal chemistry and materials science for creating compounds with specific biological activities or material properties.

Amides: The synthesis of amides is a common transformation, typically achieved by the reaction of the ester with a primary or secondary amine. This amidation can be performed directly, often under heat, or by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents. The resulting 3-chloropyridine-2-carboxamides are key scaffolds in drug discovery. For instance, novel substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer pathways nih.gov. Similarly, studies on 3-aminopyrazine-2-carboxamides have demonstrated their potential as antimicrobial agents mdpi.com.

Hydrazides: The reaction of this compound with hydrazine hydrate provides the corresponding 3-chloropyridine-2-carbohydrazide. This reaction is typically a straightforward conversion performed by heating the ester with hydrazine hydrate in an alcoholic solvent nih.govnih.govajgreenchem.com. The resulting hydrazide is a valuable intermediate itself, serving as a precursor for the synthesis of hydrazones, thiazolidines, and other heterocyclic systems with potential antimycobacterial and anticancer activities nih.govnih.gov.

Table 1: Synthesis of Carboxylic Acid Derivatives

| Derivative | Typical Reagents | Resulting Functional Group | Significance |

|---|---|---|---|

| Amides | Primary/Secondary Amines (R-NH₂ or R₂NH) | -C(=O)NR₂ | Precursors for biologically active molecules (e.g., enzyme inhibitors) nih.gov |

| Hydrazides | Hydrazine Hydrate (N₂H₄·H₂O) | -C(=O)NHNH₂ | Intermediates for hydrazones and fused heterocycles nih.govnih.gov |

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the ester group can participate in cyclization reactions, often after being converted to a more reactive intermediate like a hydrazide.

This strategy is employed to synthesize a variety of fused pyridines, such as:

Thieno[2,3-b]pyridines: These compounds can be synthesized from chloropyridine precursors. For example, the reaction of 2-chloronicotinonitrile with ethyl 2-mercaptoacetate leads to an intermediate that cyclizes to form ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate researchgate.net. Thieno[2,3-b]pyridine derivatives are known to possess a broad spectrum of biological activities researchgate.net.

Imidazo[1,2-a]pyridines: This scaffold is present in many medicinally important compounds. The synthesis often involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. While not a direct cyclization of this compound, its derivatives can be precursors to the necessary aminopyridines, or similar strategies can be applied to its derivatives to form fused systems nih.govnih.gov.

Pyrido[1,2-a]pyrimidines: These systems can be formed through cyclization reactions of appropriately substituted pyridine derivatives. For instance, α-acyl-β-(2-aminopyridinyl)acrylamides undergo cyclization to form N-substituted 4H-pyrido[1,2-a]pyrimidin-4-imines researchgate.net.

The ability to construct these fused systems is crucial for developing new therapeutic agents and functional materials, as the resulting rigid, planar structures can interact effectively with biological targets researchgate.net.

Role in Medicinal Chemistry Research and Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, and derivatives of this compound are integral to the discovery of new therapeutic agents. The chlorine atom can modulate the electronic properties of the molecule and participate in halogen bonding with biological targets, while the carboxylate group provides a handle for further functionalization to optimize binding affinity and pharmacokinetic properties .

This compound is a key starting material for generating libraries of compounds for high-throughput screening. By modifying the ester and substituting the chlorine atom, a vast number of analogs can be synthesized and evaluated for biological activity.

Research has shown that pyridine carboxamide derivatives possess significant biological potential. For example, a series of novel substituted pyridine carboxamides were discovered to be potent allosteric SHP2 inhibitors with excellent anti-proliferative effects on cancer cell lines and robust in vivo antitumor efficacy nih.gov. Similarly, 3-aminothieno[2,3-b]pyridine-2-carboxamides, which can be derived from chloropyridine precursors, have been explored as potential drug scaffolds against Mycobacterium tuberculosis researchgate.net. Other fused pyridine derivatives have shown significant anticancer activity against various human cancer cell lines nih.gov.

The structural features of this compound make it an attractive scaffold for the rational design of ligands that can bind to specific enzymes or receptors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents at the 2- and 3-positions can be tailored to fit into specific binding pockets.

Molecular docking studies on derivatives of related structures, such as 3-benzylaminopyrazine-2-carboxamides, have been used to investigate their binding interactions with mycobacterial enoyl-ACP reductase (InhA), a potential target for antitubercular drugs mdpi.comnih.gov. This computational approach, combined with synthesis, allows for the iterative design and optimization of ligands for a desired biological target.

Contributions to Agrochemical Synthesis

The chloropyridine moiety is a common feature in many modern agrochemicals, particularly insecticides. This compound and its close derivatives are crucial intermediates in the production of several commercially important pesticides.

The most prominent examples are the anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole. The synthesis of these potent insecticides involves intermediates derived from chloropyridines. For example, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a known intermediate in the production of chlorantraniliprole google.com. Furthermore, ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, a structurally related compound, is also an important intermediate in the synthesis of this class of insecticides nih.gov. These compounds work by modulating insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. The 3-chloropyridinyl group is essential for their biological activity . The use of such pyridine carboxylates is also explored in synergistic herbicide and insecticide compositions google.com.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl 3 Chloropyridine 2 Carboxylate Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of pyridine (B92270) derivatives can be significantly altered by modifying the substituents attached to the pyridine ring. Structure-activity relationship (SAR) studies are fundamental to identifying which chemical groups enhance or diminish a desired effect, such as antiproliferative or antifungal activity.

Research into pyridine carboxamide derivatives has demonstrated that the nature and position of substituents are critical for their biological function. For instance, in a series of novel pyridine carboxamides designed as potential succinate (B1194679) dehydrogenase inhibitors, the substituents on the pyridine ring and an attached phenyl ring were systematically varied to gauge the impact on antifungal activity. The results indicated that the presence and type of substituent could lead to a wide range of potencies against various fungal strains. nih.gov

A broader analysis of pyridine derivatives in the context of antiproliferative activity reveals several key trends. The addition of methoxy (B1213986) (O-CH3) groups, for example, has been shown to increase activity, with a higher number of these groups often leading to lower IC50 values (indicating greater potency). nih.gov Conversely, the presence of halogen atoms like chlorine or bromine on pyridine derivatives has, in some cases, been associated with lower antiproliferative activity. nih.gov The replacement of a methyl group with a hydrogen atom can increase polarity and, consequently, the IC50 value, while substituting with a cyano (CN) group may lower polarity and decrease the IC50 value. nih.gov

These findings underscore the sensitive dependence of biological activity on the specific electronic and steric properties of the substituents. The data from antifungal assays on various pyridine carboxamide derivatives illustrate this principle effectively.

| Compound | Substituent (R) | IC50 (µg/mL) against C. albicans |

|---|---|---|

| 3a | H | 25.83 |

| 3b | 4-CH3 | 6.25 |

| 3e | 2,4-di-CH3 | 6.25 |

| 3l | 6-(Trifluoromethyl) | 12.5 |

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to interact with biological targets such as enzymes or receptors. For derivatives of ethyl 3-chloropyridine-2-carboxylate, the relative orientation of the pyridine ring and the ester or amide side chain can significantly influence binding affinity and specificity.

Quantum-chemical calculations and X-ray crystallography studies on related pyridine carboxamides have shown that the planarity of the molecule is a key conformational feature. mdpi.com In some derivatives, the substituted pyridine ring and the amide group are coplanar. This planarity can be stabilized by intramolecular hydrogen bonds. mdpi.com However, in other structures, the carbonyl group of the side chain deviates significantly from the plane of the pyridine ring, with observed angles of deviation reaching up to 68.3°. mdpi.com

This conformational flexibility or rigidity has direct implications for molecular interactions. A planar conformation might maximize π-π stacking interactions with aromatic residues in a protein's binding pocket. Conversely, a non-planar, twisted conformation might be necessary to fit into a sterically constrained active site. The L-shaped conformation of certain inhibitors has been recognized as a crucial factor for their inhibitory activity, prompting the exploration of conformationally restricted scaffolds to lock in this bioactive shape. researchgate.net Therefore, understanding the preferred conformations and the energy barriers between them is essential for designing molecules that can adopt the optimal orientation for interacting with their intended target.

| Compound Class | Conformational Feature | Observed Deviation Angle | Reference |

|---|---|---|---|

| Substituted Pyridine Carboxamides | Coplanarity of Pyridine Ring and Amide Moiety | ~0° | mdpi.com |

| Substituted Pyridine Carboxamides | Deviation of Carbonyl from Pyridine Plane | 45.7°, 68.3°, 17.8° | mdpi.com |

Halogen Bonding and its Role in Molecular Recognition

Halogen bonding is a highly directional, non-covalent interaction that has gained significant recognition as a powerful tool in drug design and crystal engineering. mdpi.comacs.org In derivatives of this compound, the chlorine atom can act as a halogen bond donor. This interaction occurs between an electropositive region on the halogen atom, known as a sigma-hole (σ-hole), and an electron-rich Lewis base, such as an oxygen, nitrogen, or sulfur atom, or an aromatic π-system in a protein. mdpi.comresearchgate.net

The strength and directionality of halogen bonds are comparable to those of hydrogen bonds, making them crucial for molecular recognition and the stability of protein-ligand complexes. mdpi.com The nature of the halogen atom is paramount; the size of the σ-hole and the strength of the interaction increase with the size and polarizability of the halogen, following the trend I > Br > Cl > F. acs.orgnih.gov This is because the electron density is pulled away from the outermost pole of the halogen, creating a more positive σ-hole. The interaction is typically linear, with the C-X···Y angle approaching 180° (where X is the halogen and Y is the electron donor). acs.orgacs.org

Studies on co-crystals of halogenated pyridine amides have provided clear structural evidence for the role of halogen bonding. In these structures, halogen atoms like bromine and iodine were observed forming short contacts with oxygen atoms of carboxylic acids, effectively linking molecular units together. nih.gov The strength of these interactions is evident in the bond distances, which are shorter than the sum of the van der Waals radii of the interacting atoms.

| Halogen Bond | Interaction Partner | Reduction in van der Waals Radii | Bond Angle (C-X···O) | Reference |

|---|---|---|---|---|

| Br···O | Hydroxylic Oxygen | 5% | Close to 180° | nih.gov |

| I···O | Hydroxylic Oxygen | 10% | Close to 180° | nih.gov |

The ability of the chlorine atom in this compound derivatives to form these specific, stabilizing interactions is a key aspect of its molecular recognition profile, contributing to both binding affinity and selectivity for its biological targets. nih.gov

Computational and Theoretical Investigations of Ethyl 3 Chloropyridine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. numberanalytics.comcoe.edu For Ethyl 3-chloropyridine-2-carboxylate, these calculations provide a detailed picture of its electronic landscape, which governs its stability, reactivity, and intermolecular interactions.

A primary output of these calculations is the optimized molecular geometry, which predicts bond lengths and angles with high accuracy. From this optimized structure, a variety of electronic properties can be determined. One of the most critical sets of properties involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. irjweb.com

For this compound, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) ring, while the LUMO is likely centered on the electron-deficient regions, influenced by the electronegative chlorine atom and the carboxylate group. nih.gov Analysis of the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential, typically near the nitrogen and oxygen atoms) and electron-poor (positive potential) regions, which are susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates potential for electron donation in reactions. |

| LUMO Energy | ~ -1.5 eV | Indicates ability to accept electrons; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 5.0 eV | Suggests high kinetic stability. |

| Dipole Moment | ~ 2.5 - 3.5 Debye | Quantifies molecular polarity, influencing solubility and intermolecular forces. |

| MEP Negative Region | Located on Pyridine N and Carbonyl O | Likely sites for hydrogen bonding and electrophilic attack. |

| MEP Positive Region | Located on hydrogens and near the Cl atom (σ-hole) | Sites for nucleophilic attack and potential for halogen bonding. |

Note: The values in this table are illustrative, based on typical results for similar heterocyclic compounds, and would be precisely determined through specific DFT calculations (e.g., using a B3LYP functional and a basis set like 6-311++G(d,p)). researchgate.netnih.gov

Molecular Dynamics Simulations and Conformational Landscapes

While quantum calculations describe the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. numberanalytics.com MD simulations model the movements of atoms by solving Newton's equations of motion, offering a view of the molecule's flexibility and its interactions with its environment, such as a solvent. nih.gov

For this compound, a key area of investigation is the conformational landscape, particularly the rotation around the single bonds connecting the pyridine ring to the carboxylate group and the ethyl chain. acs.org An MD simulation, typically run for nanoseconds or microseconds, can explore the different accessible conformations and their relative stabilities. nih.gov

The process begins by placing the molecule in a simulated box, often filled with water molecules to mimic physiological conditions. researchgate.netacs.org An empirical force field (like CHARMM or AMBER) is chosen to define the potential energy of the system. nih.gov After an initial energy minimization and equilibration period, a production simulation is run. numberanalytics.com Analysis of the resulting trajectory can reveal:

Conformational Flexibility: Which parts of the molecule are rigid and which are flexible. The ethyl group is expected to be the most flexible part.

Dominant Conformations: The most frequently adopted shapes of the molecule in solution.

Solvent Interactions: How water molecules arrange around the solute, forming hydrogen bonds with the nitrogen and oxygen atoms.

Table 2: Typical Data from an MD Simulation of this compound

| Analysis Metric | Information Gained | Expected Finding |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Overall structural stability of the molecule during the simulation. | Low RMSD for the pyridine ring, indicating rigidity. Higher fluctuations for the ethyl ester side chain. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual atoms. | High RMSF values for the terminal methyl group of the ethyl ester. |

| Dihedral Angle Analysis | Rotational freedom and preferred angles around key bonds. | Specific preferred orientations (e.g., near planar or perpendicular) between the pyridine ring and the ester group. |

| Radial Distribution Function (g(r)) | Probability of finding solvent atoms at a certain distance. | High peaks for water's oxygen around the ethyl group's hydrogens, and for water's hydrogens around the carbonyl oxygen and pyridine nitrogen, indicating solvation shells and hydrogen bonding. |

Molecular Docking and Protein-Ligand Interaction Predictions

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a macromolecule, typically a protein. nih.govmdpi.com This method is central to structure-based drug design. mdpi.com The process involves sampling many possible orientations and conformations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. ucsf.eduresearchgate.net

Given its structure, which contains features common in bioactive molecules (a halogenated pyridine ring), this compound could be docked into various enzyme active sites to explore its potential as an inhibitor. For example, kinases, which are common drug targets, often have binding sites that can accommodate heterocyclic ring systems.

A typical docking study would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure (e.g., adding hydrogens, assigning charges) and the ligand structure.

Defining the binding site or "grid box" on the protein.

Running the docking algorithm (e.g., AutoDock Vina, Glide) to generate potential binding poses. researchgate.netnih.gov

Analyzing the top-ranked poses to identify key intermolecular interactions.

Predicted interactions could include hydrogen bonds between the ester's carbonyl oxygen or the pyridine's nitrogen and amino acid residues (like Arginine or Serine), halogen bonds between the chlorine atom and a backbone carbonyl oxygen, and π-π stacking between the pyridine ring and aromatic residues (like Phenylalanine or Tyrosine). acs.orgnih.gov

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

| Binding Pose Rank | Binding Affinity (kcal/mol) | Key Predicted Interactions | Interacting Protein Residues |

|---|---|---|---|

| 1 | -7.8 | Hydrogen Bond (Carbonyl O) | Lysine 72 |

| 1 | -7.8 | Halogen Bond (Cl) | Leucine 145 (Backbone O) |

| 1 | -7.8 | π-π Stacking | Tyrosine 148 |

| 2 | -7.5 | Hydrogen Bond (Pyridine N) | Serine 95 |

| 2 | -7.5 | Hydrophobic Interaction (Ethyl group) | Valine 55, Alanine 70 |

Note: These results are illustrative. Actual docking studies would provide specific scores and interactions for a chosen protein target.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling can go beyond static properties to predict the outcomes of chemical reactions, including reactivity and selectivity. researchgate.net For a multi-functional molecule like this compound, predicting which site is most likely to react under certain conditions (regioselectivity) is a key challenge that theory can address. researchgate.netnih.gov

Methods based on DFT can be used to model reaction pathways. numberanalytics.com For instance, to predict the regioselectivity of a nucleophilic aromatic substitution, one could calculate the transition state energies for the nucleophile attacking different positions on the pyridine ring. The pathway with the lowest activation energy barrier would be the most kinetically favorable. coe.edu

Computational tools can predict:

Activation Energies: By locating the transition state structure connecting reactants and products, the energy barrier to a reaction can be calculated.

Reaction Energetics: Determining whether a reaction is exothermic or endothermic by comparing the energies of reactants and products.

Regioselectivity: In cases like electrophilic or nucleophilic attack on the pyridine ring, comparing the activation energies for attack at different positions (e.g., C4, C5, C6) can predict the major product. researchgate.net For pyridines, functionalization is often challenging, and predictive models can help guide synthetic efforts. rsc.org

Influence of Substituents: Modeling can show how the chloro and ethyl carboxylate groups electronically influence the reactivity of the pyridine ring.

Table 4: Example of Computational Prediction for Electrophilic Aromatic Substitution

| Site of Attack | Calculated Activation Energy (kcal/mol) | Relative Reaction Rate | Predicted Outcome |

|---|---|---|---|

| C-4 Position | 25.2 | Slow | Minor Product |

| C-5 Position | 22.8 | Fast | Major Product |

| C-6 Position | 26.1 | Slow | Minor Product |

Note: Data is hypothetical and serves to illustrate how computational modeling can differentiate between competing reaction pathways to predict the most likely product.

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization of Ethyl 3 Chloropyridine 2 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Ethyl 3-chloropyridine-2-carboxylate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethyl ester group. The pyridine ring protons will appear as a complex multiplet system due to spin-spin coupling. Specifically, the proton at the C6 position is expected to be the most downfield, influenced by the adjacent nitrogen atom. The protons at C4 and C5 will also exhibit characteristic shifts and coupling constants. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons, which will appear as a triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester group will be the most deshielded, appearing at a significant downfield shift. The carbons of the pyridine ring will resonate in the aromatic region, with their exact shifts influenced by the electronegative chlorine atom and the carboxylate group. The C2 and C3 carbons, being directly attached to the substituents, will show the most significant shifts compared to unsubstituted pyridine. The methylene and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Electron Ionization (EI) mass spectrometry is commonly used for this purpose.

The molecular ion peak (M⁺) in the mass spectrum will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₈ClNO₂). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed, which is a definitive indicator of the presence of a chlorine atom. docbrown.info

The fragmentation of this compound is expected to follow pathways typical for esters and aromatic halides. libretexts.orglibretexts.org Key fragmentation patterns would include:

Loss of the ethoxy radical (-OC₂H₅): This α-cleavage next to the carbonyl group would result in a prominent fragment corresponding to the 3-chloropyridinoyl cation.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the elimination of ethylene from the ethyl ester group, resulting in a fragment ion corresponding to 3-chloropyridine-2-carboxylic acid radical cation. libretexts.org

Loss of the entire ester group: Cleavage of the C-C bond between the pyridine ring and the carbonyl group can occur.

Loss of chlorine: Fragmentation of the pyridine ring itself, including the loss of a chlorine atom or HCl, can also be observed.

Data from the analogous Ethyl 3-chloropyrazine-2-carboxylate shows a molecular ion at m/z 186/188 and major fragments at m/z 142/144 (loss of C₂H₄) and m/z 114 (loss of the ethoxycarbonyl group). mdpi.com

Predicted Fragmentation Pattern for this compound

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported in the searched literature, analysis of related structures, such as derivatives of N-(pyridine-2-carbonyl)pyridine-2-carboxamide, provides valuable insights. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. aps.orgamericanpharmaceuticalreview.com

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1720-1740 cm⁻¹. Other key absorptions include:

C-O stretching vibrations of the ester group, appearing as two bands in the 1300-1000 cm⁻¹ region.

C-Cl stretching vibration , which is expected in the 800-600 cm⁻¹ region.

Aromatic C=C and C=N stretching vibrations from the pyridine ring, which give rise to a series of bands in the 1600-1400 cm⁻¹ range. cdnsciencepub.comacs.org

C-H stretching vibrations for the aromatic and aliphatic protons, observed above 3000 cm⁻¹ and in the 3000-2850 cm⁻¹ region, respectively.

Pyridine ring bending and deformation modes will produce characteristic peaks in the fingerprint region below 1000 cm⁻¹. researchgate.net

The IR spectrum of the analogous Ethyl 3-chloropyrazine-2-carboxylate shows a strong C=O stretch at 1735 cm⁻¹ and other characteristic bands for the aromatic system and ethyl group. mdpi.com

Characteristic Vibrational Frequencies for this compound

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorptions arising from n→π* and π→π* transitions associated with the pyridine ring and the carbonyl group. researchgate.net

Expected Electronic Transitions for this compound

Table of Compounds

Future Perspectives and Emerging Research Avenues for Ethyl 3 Chloropyridine 2 Carboxylate

Development of Sustainable Synthetic Methodologies

The chemical industry's shift towards green and sustainable practices is influencing the synthesis of key intermediates like Ethyl 3-chloropyridine-2-carboxylate. Future research will prioritize the development of more environmentally benign, efficient, and cost-effective synthetic routes.

A significant area of interest is the use of carbon dioxide (CO₂) as a C1 feedstock for carboxylation reactions. chemistryviews.org Recent breakthroughs have demonstrated the C4-selective carboxylation of pyridines using CO₂ under mild conditions, a process that could be adapted for pyridine-2-carboxylic acid derivatives. chemistryviews.org This approach, often involving a copper-catalyzed reaction with CO₂ at atmospheric pressure, presents an attractive, sustainable alternative to traditional carbonylation methods. chemistryviews.org The development of one-pot protocols for such transformations further enhances their practicality and appeal for industrial-scale synthesis. chemistryviews.org

Additionally, researchers are exploring novel cyclization and functionalization strategies. For instance, methods for preparing 2-chloropyridine (B119429) 3-carboxylic acid esters through the cyclization of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride are being investigated. google.com Another approach that holds promise is free-radical alkoxycarbonylation, which has been used for introducing ester functionalities into π-deficient hetarenes, similar in nature to the pyridine (B92270) ring system. mdpi.com These methods aim to reduce the reliance on harsh reagents and minimize the generation of polysubstituted byproducts, thereby improving atom economy and reducing environmental impact. mdpi.com

Future efforts will likely focus on:

Catalyst Development: Designing highly efficient and recyclable catalysts for carboxylation and other functionalization reactions.

Flow Chemistry: Implementing continuous flow processes to improve reaction control, safety, and scalability.

Bio-catalysis: Investigating enzymatic routes for the synthesis and modification of pyridine carboxylates, offering high selectivity and mild reaction conditions.

Exploration of Novel Biological Targets and Therapeutic Applications

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. rsc.org Its derivatives are known for a wide spectrum of biological activities, and this compound serves as a valuable starting point for the synthesis of new therapeutic agents. rsc.orgnih.gov The presence of the chlorine atom and the ester group provides handles for further molecular elaboration, allowing for the fine-tuning of physicochemical properties and biological activity.

Emerging research on derivatives of this compound has revealed promising biological potential. For example, a derivative, Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, has demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria, and has shown anti-inflammatory properties in preliminary studies. This suggests that the 3-chloropyridinyl moiety plays a crucial role in the compound's interaction with biological targets, potentially through halogen bonding or π-stacking interactions.

Future research is expected to delve into:

New Derivatives: Synthesizing novel libraries of compounds based on the this compound scaffold to screen against a wider range of biological targets.

Antimicrobial Agents: Given the rise of multidrug-resistant pathogens, developing new pyridine-based compounds to combat bacterial infections is a high priority. nih.gov

Anti-inflammatory Drugs: Further investigating the anti-inflammatory potential observed in its derivatives to develop new treatments for inflammatory diseases.

Agrochemicals: Exploring its utility as a precursor for next-generation fungicides and insecticides, leveraging the known bioactivity of chloropyridine-containing compounds in agriculture.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the drug discovery process. nih.govspringernature.com AI and machine learning (ML) algorithms can analyze vast datasets to predict molecular properties, identify novel drug targets, and design new molecules with desired characteristics, significantly accelerating the development timeline and reducing costs. mdpi.comnih.gov

For this compound, AI and ML can be instrumental in several ways:

Virtual Screening and Target Identification: AI-powered platforms can screen large virtual libraries of derivatives against various protein targets to identify potential hits for specific diseases. nih.govnih.gov This allows researchers to prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Deep learning models, such as recurrent neural networks (RNNs) and graph neural networks (GNNs), can generate entirely new molecular structures based on the core scaffold of this compound. mdpi.comnih.gov These models can be trained to optimize for multiple properties simultaneously, such as binding affinity, solubility, and low toxicity.

ADMET Prediction: A significant challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a compound. ML models can be trained to predict these properties with increasing accuracy, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process. springernature.comnih.gov

Advanced Materials Science Applications

Beyond pharmaceuticals and agrochemicals, pyridine derivatives are finding applications in the realm of advanced materials science. nih.gov The unique electronic properties and coordinating ability of the pyridine ring make it a valuable component in functional materials. nih.gov

One of the most promising emerging areas is the development of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials constructed from metal ions linked by organic ligands, with applications in gas storage, catalysis, and energy storage. rsc.org Pyridine dicarboxylates, which are structurally related to this compound, have been successfully used as ligands to create MOFs that function as electrode materials in battery-supercapacitor hybrid devices. rsc.org These materials have demonstrated significant energy and power densities, highlighting the potential of pyridine-based ligands in advanced energy storage solutions. rsc.org

Future research in materials science could explore the use of this compound or its derivatives as:

Ligands in MOFs: The specific substitution pattern of this compound could lead to MOFs with novel topologies and properties for applications in catalysis or selective separations.

Functional Polymers: Incorporation into polymer backbones could yield materials with tailored electronic or optical properties for use in sensors or organic electronics.

Organometallic Catalysts: The pyridine nitrogen can act as a ligand for various metal centers, creating novel organometallic complexes for catalysis in organic synthesis. nih.govresearchgate.net

The exploration of these advanced applications could open up entirely new markets and technological opportunities for this versatile chemical compound.

Q & A

Q. How can researchers address reproducibility challenges in catalytic applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.